molecular formula C20H14BrFN4O3S B2475917 2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1251579-91-5

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2475917
CAS No.: 1251579-91-5
M. Wt: 489.32
InChI Key: XPDNLVNQCLOFFV-UHFFFAOYSA-N
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Description

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H14BrFN4O3S and its molecular weight is 489.32. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3S/c1-28-13-5-2-11(3-6-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-4-7-15(22)14(21)8-12/h2-9H,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNLVNQCLOFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a novel molecular entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrFN6O3SC_{16}H_{15}BrFN_6O_3S with a molecular weight of approximately 436.29 g/mol. The structure includes key functional groups such as oxadiazole and pyrimidine, which are known to impart various biological activities.

  • Anticancer Activity : The oxadiazole moiety has been associated with anticancer properties. Research indicates that compounds containing the oxadiazole scaffold can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific interactions of this compound with these targets remain to be fully elucidated but are thought to involve modulation of signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen substituents (like bromine and fluorine) often enhances the potency against microbial strains .
  • Anti-inflammatory Effects : Some derivatives of oxadiazoles have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This suggests that the compound could have therapeutic potential in treating inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in vitro

Case Studies

  • Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen (IC50 = 10.38 µM). Mechanistic studies revealed increased expression of p53 and activation of caspase-3, indicating apoptosis induction .
  • Antimicrobial Activity : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 3.73 to 4.00 µM for the most active compounds . These findings suggest a promising avenue for developing new antibiotics based on this scaffold.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole and pyrimidine moieties exhibit promising anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation effectively. Studies have demonstrated that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that the incorporation of the bromo and fluorine substituents may further potentiate this activity .

Antimicrobial Properties

The oxadiazole derivatives are known for their antimicrobial activities. The presence of halogenated phenyl groups in the structure may contribute to enhanced interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains. This potential has been explored in several studies, indicating that similar compounds demonstrate significant antimicrobial effects .

Synthesis of Novel Materials

The synthesis of 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol can lead to the development of new materials with specific electronic properties. The incorporation of different functional groups allows for tuning of the electronic characteristics, making it suitable for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Screening

In a study assessing various oxadiazole derivatives, compounds structurally similar to this compound were screened against a panel of human tumor cell lines. The results indicated a significant inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of oxadiazole derivatives. The study found that compounds with similar structural features exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thioether linkage was noted as a crucial factor enhancing microbial interaction .

Data Table: Summary of Biological Activities

Activity Type Compound Structure IC50/Activity Reference
AnticancerSimilar oxadiazole derivativesIC50 values ranging from 10 to 20 µM
AntimicrobialOxadiazole with halogenated phenyl groupsEffective against multiple strains
Material SynthesisDerivatives used in organic electronicsTunable electronic properties

Chemical Reactions Analysis

Pyrimidin-4-ol Core Reactions

The pyrimidin-4-ol moiety undergoes characteristic transformations:

Reaction TypeConditionsProducts/OutcomeSupporting References
Alkylation K₂CO₃, DMF, alkyl halides, 60°CO-alkylated pyrimidine derivatives (e.g., methoxy substitution at C4-OH)
Acylation AcCl, pyridine, reflux4-Acyloxy pyrimidine intermediates (improved lipophilicity)
Metal Coordination Cu(II)/Zn(II) salts, ethanolStable metal complexes via hydroxyl and nitrogen donor sites

Thioether (-S-) Linkage Reactivity

The methylthio group is susceptible to oxidation and substitution:

Reaction TypeConditionsProducts/OutcomeSupporting References
Oxidation H₂O₂, acetic acid, 40°CSulfoxide (S=O) or sulfone (O=S=O) derivatives
Nucleophilic Substitution NaSH, DMSO, 80°CThiol (-SH) analog via S–C bond cleavage

1,2,4-Oxadiazole Ring Modifications

The oxadiazole ring participates in electrophilic and ring-opening reactions:

Reaction TypeConditionsProducts/OutcomeSupporting References
Electrophilic Substitution HNO₃, H₂SO₄, 0°CNitration at oxadiazole C3 position (limited by bromo/fluoro steric effects)
Ring Opening HCl (conc.), refluxAmide formation via N–O bond cleavage

Aromatic Substitution at 3-Bromo-4-fluorophenyl

The electron-deficient aryl group facilitates substitution:

Reaction TypeConditionsProducts/OutcomeSupporting References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives (bromo replaced with aryl/heteroaryl groups)
Nucleophilic Aromatic Substitution NaN₃, DMF, 100°CAzido substitution at bromo position

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent can be demethylated or functionalized:

Reaction TypeConditionsProducts/OutcomeSupporting References
Demethylation BBr₃, CH₂Cl₂, −20°CPhenolic derivative (C4-OH)
Electrophilic Halogenation Cl₂, FeCl₃, 25°CChlorination at phenyl ortho/meta positions

Multi-Site Tandem Reactions

Sequential reactions exploit multiple functional groups:

  • Example: Initial bromo substitution via Suzuki coupling, followed by pyrimidine O-alkylation, yields polyfunctional hybrids with enhanced bioactivity profiles .

Key Mechanistic Insights

  • Steric and Electronic Effects: The 3-bromo-4-fluoro substituent on the oxadiazole-linked phenyl ring reduces electrophilic substitution rates at this site compared to the methoxyphenyl group .

  • Solvent Dependency: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thioether, while protic solvents favor metal coordination .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound?

  • Methodological Answer : The synthesis involves sequential heterocyclic ring formation and functional group modifications. Key steps include:
  • Oxadiazole ring construction : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to improve yield .
  • Thioether linkage : Use of mercaptomethyl intermediates coupled with nucleophilic substitution reactions, optimized in polar aprotic solvents (e.g., DMF or DCM) .
  • Pyrimidin-4-ol derivatization : Acidic or basic hydrolysis of pyrimidine precursors, monitored by TLC to track intermediate formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.3 ppm (SCH₂), and δ 3.8 ppm (OCH₃) confirm substituents .
  • ¹³C NMR : Carbon signals near 165 ppm (C=O/C=N of oxadiazole) and 55 ppm (OCH₃) .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) should match theoretical molecular weight (C₂₁H₁₅BrFN₃O₃S: ~504.2 g/mol) .
  • FT-IR : Bands at 1680–1700 cm⁻¹ (C=N/C=O) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. What are common impurities, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted bromo-fluorophenyl intermediates or incomplete thioether formation. Mitigation: Use excess mercaptomethyl reagent (1.2 eq.) and monitor reaction progress via LC-MS .
  • Solvent residues : DMF or DCM traces. Remove via rotary evaporation under reduced pressure followed by lyophilization .
  • Oxidation artifacts : Thioether oxidation to sulfone. Conduct reactions under inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Systematic modifications of substituents and pharmacophore analysis:
  • Oxadiazole ring : Replace bromo-fluorophenyl with chloro or nitro groups to assess halogen/electron-withdrawing effects on target binding .
  • Methoxy group : Substitute with ethoxy or hydroxy to evaluate hydrogen-bonding interactions (e.g., in kinase inhibition assays) .
  • Pyrimidin-4-ol core : Compare activity with 4-aminopyrimidine or 4-thiopyrimidine analogs to probe tautomeric effects .
    Example SAR Table :
ModificationBiological Activity (IC₅₀)Key Finding
Br→Cl (oxadiazole)12 nM → 18 nMReduced halogen size lowers potency
OCH₃→OH (pyrimidine)12 nM → 8 nMHydroxy enhances solubility and activity

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Methodological Answer :
  • Crystal growth : Low solubility in common solvents. Use slow evaporation in DMSO/water (1:4) at 4°C .
  • Disorder in oxadiazole ring : Apply restrained refinement protocols (SHELXL) and validate via Hirshfeld surface analysis .
  • Data resolution : Optimize synchrotron X-ray sources (λ = 0.710–0.980 Å) to resolve heavy atoms (Br, S) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Cellular vs. enzymatic activity : Perform parallel assays on purified enzymes and cell lines (e.g., HEK293) to distinguish target specificity .
  • Metabolic instability : Pre-treat compounds with liver microsomes to identify degradation products via LC-MS/MS .

Data Contradiction Analysis

  • Example Conflict : Discrepancies in IC₅₀ values for kinase inhibition.
    • Root Cause : Variability in ATP concentration (1 mM vs. 10 µM) artificially inflates potency.
    • Resolution : Normalize data using Cheng-Prusoff equation for competitive inhibition .

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